molecular formula C12H24Cl2N2O B1469874 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride CAS No. 1864064-50-5

8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Cat. No.: B1469874
CAS No.: 1864064-50-5
M. Wt: 283.23 g/mol
InChI Key: HXHAUXAUEISUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a useful research compound. Its molecular formula is C12H24Cl2N2O and its molecular weight is 283.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery and Cognitive Deficits in Schizophrenia

One of the primary research applications of compounds similar to 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is in drug discovery, particularly in the search for treatments targeting cognitive deficits associated with schizophrenia. Novel azabicyclic amines have been designed and tested for their activity on α7 nicotinic acetylcholine receptors (α7 nAChR), showing significant potential. These compounds, including derivatives of 8-azabicyclo[3.2.1]octane, exhibited potent α7 activity, suggesting their utility in addressing cognitive impairments Walker et al., 2008.

Heterocyclic Chemistry and Synthesis

The compound and its derivatives play a crucial role in the field of heterocyclic chemistry, where they contribute to the synthesis of complex molecules with potential pharmacological applications. For instance, reactions involving heterocyclic ketones and the Pfitzinger reaction have been utilized to synthesize quinoline-4-carboxylic acids fused with various heterocycles. These acids, through further chemical transformations, can yield compounds with a range of biological activities, highlighting the versatile nature of the 8-azabicyclo[3.2.1]octane scaffold in synthetic organic chemistry Moskalenko et al., 2011.

Catalysis and Synthesis of Biologically Active Compounds

A novel acidic ionic liquid based on the DABCO framework has been developed, showcasing the utility of such structures in catalysis. This ionic liquid was employed to catalyze the synthesis of biologically active tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, emphasizing the compound's role in facilitating reactions that yield pharmacologically relevant molecules. The process benefits from high yields, short reaction times, and a simple work-up procedure, marking a significant advancement in the use of 8-azabicyclo[3.2.1]octane derivatives in catalytic synthesis Shirini et al., 2017.

Nicotinic Acetylcholine Receptor Ligands

The structural analogs of this compound have been explored as ligands for nicotinic acetylcholine receptors (nAChRs), with a focus on enhancing selectivity for alpha4beta2 and alpha7 subtype receptors. This research contributes to the development of novel nAChR ligands with potential therapeutic applications for neurological disorders. The synthesis of these compounds involves innovative approaches, demonstrating the chemical versatility of the 8-azabicyclo[3.2.1]octane scaffold in medicinal chemistry Bhatti et al., 2008.

Properties

IUPAC Name

8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.2ClH/c13-9-7-11-1-2-12(8-9)14(11)10-3-5-15-6-4-10;;/h9-12H,1-8,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHAUXAUEISUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3CCOCC3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 2
8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 3
8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 4
8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 5
8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 6
8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.